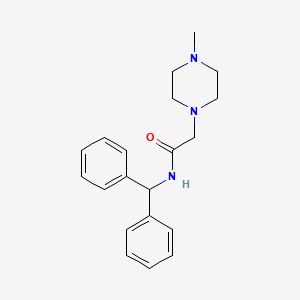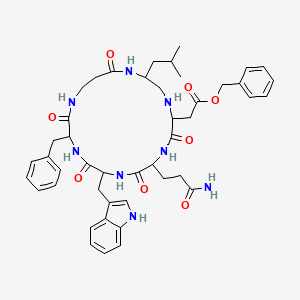
Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) is a synthetic peptide derivative that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is known for its unique structure, which includes a pseudo-peptide bond (psi(CH2NH)) and various amino acid residues such as leucine, aspartic acid, glutamine, tryptophan, phenylalanine, and beta-alanine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The pseudo-peptide bond (psi(CH2NH)) is introduced through a specific coupling reaction that replaces the traditional peptide bond with a methylene-amino linkage. The reaction conditions often involve the use of coupling reagents such as carbodiimides and protecting groups like Boc (tert-butyloxycarbonyl) to ensure the selective formation of the desired peptide sequence.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS techniques with automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling, deprotection, and washing, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities and achieve the desired level of purity.
化学反应分析
Types of Reactions
Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) can undergo various chemical reactions, including:
Oxidation: The tryptophan and phenylalanine residues can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The pseudo-peptide bond (psi(CH2NH)) can be reduced to form a traditional peptide bond.
Substitution: The benzyl (obzl) protecting group on the aspartic acid residue can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions to oxidize the aromatic residues.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the pseudo-peptide bond.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the benzyl group under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of tryptophan and phenylalanine.
Reduction: Formation of traditional peptide bonds.
Substitution: Derivatives with substituted functional groups on the aspartic acid residue.
科学研究应用
Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide bond isosteres and their effects on peptide stability and conformation.
Biology: Investigated for its potential role in modulating protein-protein interactions and enzyme activity.
Medicine: Explored for its analgesic properties and potential use in pain management due to its structural similarity to endogenous opioid peptides.
Industry: Utilized in the development of novel peptide-based materials and drug delivery systems.
作用机制
The mechanism of action of Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) involves its interaction with specific molecular targets, such as opioid receptors. The pseudo-peptide bond (psi(CH2NH)) mimics the traditional peptide bond, allowing the compound to bind to these receptors and exert its effects. The binding of this compound to opioid receptors can modulate pain perception and provide analgesic effects. Additionally, its unique structure may enable it to interact with other protein targets, influencing various biological pathways.
相似化合物的比较
Similar Compounds
Boc-Leu-psi(CH2NH)Leu-OH: A derivative of leucine enkephalin with a similar pseudo-peptide bond.
D-His-Pro-Phe-His-Leu-psi(CH2NH)-Leu-Val-Tyr: A renin inhibitor with a pseudo-peptide bond.
Leu-psi(CH2N)Tac-NH2: A bombesin/GRP antagonist with a similar pseudo-peptide bond.
Uniqueness
Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) is unique due to its specific combination of amino acid residues and the presence of the benzyl-protected aspartic acid. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
151911-03-4 |
|---|---|
分子式 |
C45H56N8O8 |
分子量 |
837.0 g/mol |
IUPAC 名称 |
benzyl 2-[8-(3-amino-3-oxopropyl)-14-benzyl-11-(1H-indol-3-ylmethyl)-2-(2-methylpropyl)-6,9,12,15,19-pentaoxo-1,4,7,10,13,16-hexazacyclononadec-5-yl]acetate |
InChI |
InChI=1S/C45H56N8O8/c1-28(2)21-32-26-49-36(24-41(56)61-27-30-13-7-4-8-14-30)44(59)51-35(17-18-39(46)54)43(58)53-38(23-31-25-48-34-16-10-9-15-33(31)34)45(60)52-37(22-29-11-5-3-6-12-29)42(57)47-20-19-40(55)50-32/h3-16,25,28,32,35-38,48-49H,17-24,26-27H2,1-2H3,(H2,46,54)(H,47,57)(H,50,55)(H,51,59)(H,52,60)(H,53,58) |
InChI 键 |
QOHLOAJGFVUXEK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1CNC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CC(=O)OCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol](/img/structure/B14159236.png)
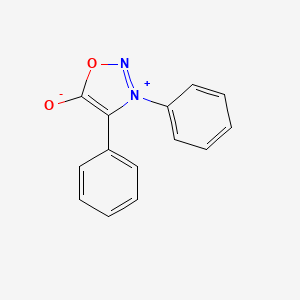
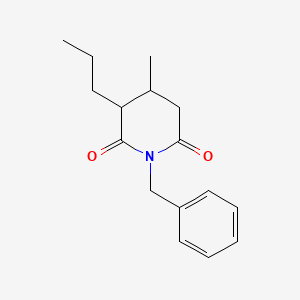
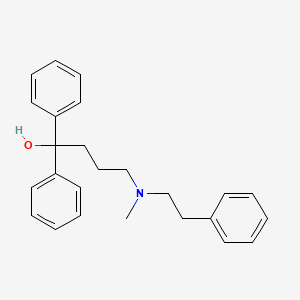

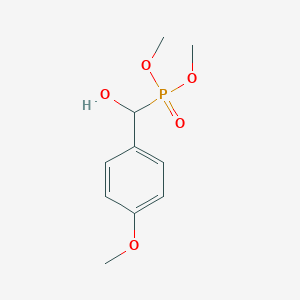
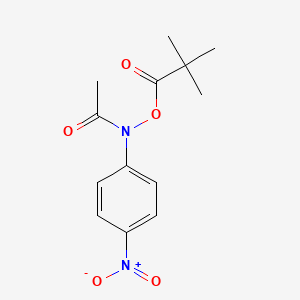
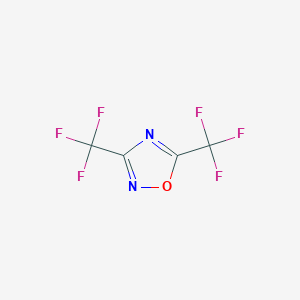
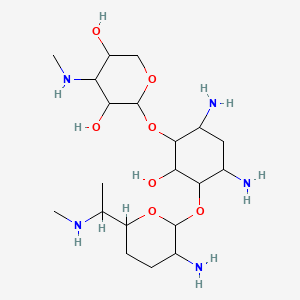
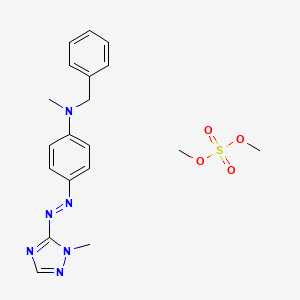
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)
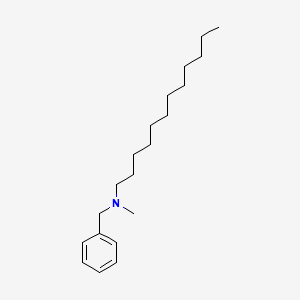
![1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene](/img/structure/B14159304.png)
